molecular formula C17H15Cl2N5O2S B12130999 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide

Cat. No.: B12130999
M. Wt: 424.3 g/mol
InChI Key: JJDQHDCDLWSVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating member of the chemical world. Its full name might be a mouthful, but let’s break it down. The key components are:

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: : This heterocyclic compound contains a thiadiazole ring with an amino group and a methoxyphenyl substituent. It’s a versatile building block in organic synthesis .

  • N-(3,4-dichlorophenyl) acetamide: : This part of the compound is an acetamide derivative with a dichlorophenyl group attached.

Properties

Molecular Formula

C17H15Cl2N5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

JJDQHDCDLWSVAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: One common method to synthesize 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide involves the following steps:

  • Start with 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone (a precursor).
  • React it with sodium cyanide to form a related triazole derivative.
  • Acid hydrolysis of the triazole yields the final compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization and scale-up are essential for efficient production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to new functional groups.

    Reduction: Reduction processes may modify the amino or carbonyl groups.

    Substitution: Substituents on the phenyl rings can be replaced by other groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., chlorine, bromine).

Major Products:: The specific products depend on reaction conditions, but expect derivatives with modified functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : The triazole ring facilitates interaction with enzyme active sites, leading to inhibition of enzymatic functions. Preliminary studies suggest potential in targeting specific enzymes involved in disease pathways.
  • Anticancer Properties : In vitro studies have shown that derivatives of this compound exhibit anticancer activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have documented the applications of this compound and its derivatives:

  • Anticancer Activity : A study evaluated the anticancer effects of similar triazole compounds on human cancer cell lines, reporting significant growth inhibition percentages (e.g., up to 86.61% against certain cell lines) . This suggests a promising avenue for further development in cancer therapeutics.
  • Enzyme Inhibition Studies : Another research effort focused on enzyme inhibitors derived from similar structures, demonstrating effective inhibition against acetylcholinesterase and other relevant enzymes linked to neurodegenerative diseases like Alzheimer's .
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate binding interactions between this compound and its biological targets, providing insights into how structural modifications can influence efficacy .

Mechanism of Action

The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to uncover its precise effects.

Comparison with Similar Compounds

While there are related thiadiazoles, this compound’s unique combination of substituents sets it apart. Similar compounds include 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 2-(4-methylsulfonylphenyl)ethylamine .

Biological Activity

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5O2SC_{18}H_{18}ClN_{5}O_{2}S with a molecular weight of approximately 373.88 g/mol. The structure features a triazole ring, an amino group, and a dichlorophenyl moiety that are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound display cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis pathways .
  • A study assessing the compound's effects on the NCI-60 human tumor cell lines demonstrated moderate cytostatic activity across multiple cancer types, with notable inhibition growth percentages (IGP) in breast cancer cell lines .

Antifungal Activity

The triazole ring is known for its antifungal properties:

  • Compounds with similar structures have been evaluated against fungal strains such as Candida and Geotrichum, showing effective inhibition comparable to established antifungal agents like fluconazole .
  • The mechanism of action often involves inhibiting ergosterol synthesis by targeting fungal cytochrome P450 enzymes, disrupting cell membrane integrity .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties:

  • It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide can be attributed to several key structural features:

  • Triazole Ring : Essential for anticancer and antifungal activities.
  • Amino Group : Increases solubility and enhances interaction with biological targets.
  • Chlorophenyl Moiety : Contributes to increased potency through hydrophobic interactions with target proteins .

Case Studies

  • Anticancer Efficacy : A study conducted on various triazole derivatives indicated that modifications at the phenyl rings significantly influenced their cytotoxicity against cancer cells. The presence of electron-donating groups was found to enhance activity .
  • Fungal Inhibition : Another investigation into similar compounds revealed that those with a triazole-thioether linkage exhibited superior antifungal activity compared to their non-thioether counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.